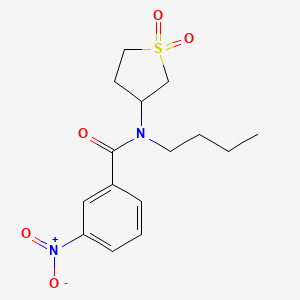

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

説明

特性

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-2-3-8-16(14-7-9-23(21,22)11-14)15(18)12-5-4-6-13(10-12)17(19)20/h4-6,10,14H,2-3,7-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWNJAGTMZWWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide typically involves the reaction of N-butylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,1-dioxidotetrahydrothiophene under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group, forming sulfoxides or sulfones.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Reduction: Formation of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-aminobenzamide.

Oxidation: Formation of sulfoxides or sulfones.

Substitution: Formation of various substituted benzamides.

科学的研究の応用

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.

作用機序

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

類似化合物との比較

Alkyl Chain Modifications

Aromatic Substituent Effects

Core Functional Group Differences

- Benzamide vs. Sulfonamide (Target vs. ) : Benzamides (amide linkage) participate in hydrogen bonding, whereas sulfonamides offer stronger acidity and metal-coordination capabilities, impacting their roles in catalysis or drug-receptor interactions.

生物活性

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide features a complex structure that includes:

- A butyl group ,

- A tetrahydrothiophene moiety with a sulfone functional group,

- A 3-nitrobenzamide component .

This unique combination contributes to its distinct physicochemical properties, which are crucial for its biological activity.

Research indicates that N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide primarily acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . These channels play a critical role in regulating neuronal excitability and cardiac function. The compound exhibits nanomolar potency in activating GIRK channels, which positions it as a potential therapeutic agent for conditions related to ion channel dysregulation, such as epilepsy and cardiac arrhythmias.

1. Ion Channel Modulation

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide has been shown to enhance the activity of GIRK channels. Studies suggest that this activation can lead to increased potassium ion conductance, which may stabilize membrane potential and reduce excitability in neuronal tissues.

2. Antimicrobial Properties

In addition to its role in ion channel modulation, the compound has demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism appears to involve the inhibition of protein synthesis in bacteria, although further research is necessary to fully elucidate this pathway.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| GIRK Channel Activation | Nanomolar potency; potential treatment for epilepsy and cardiac arrhythmias. |

| Antimicrobial Activity | Effective against MRSA; mechanism involves inhibition of protein synthesis. |

| Preclinical Studies | Promising results in animal models; further clinical trials required for human efficacy. |

Case Study: GIRK Channel Activation

A study focused on the activation of GIRK channels by N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide revealed significant insights into its pharmacological profile. The compound was tested in vitro using neuronal cell lines, demonstrating enhanced potassium conductance and reduced excitability under controlled conditions. These findings suggest its potential application in treating neurological disorders characterized by hyperexcitability .

Case Study: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of the compound, researchers found that it effectively inhibited the growth of MRSA in vitro. The study highlighted its potential as a new therapeutic option for treating difficult-to-manage bacterial infections. Further investigations are ongoing to optimize its efficacy and determine safe dosages for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。